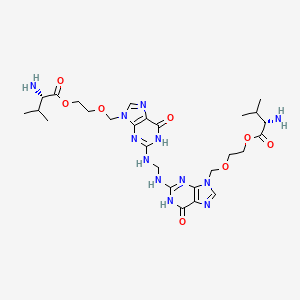![molecular formula C7H5N5 B588890 3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene CAS No. 127400-74-2](/img/structure/B588890.png)
3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,6,7,9-pentazatricyclo[64002,6]dodeca-1(8),2,4,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions under specific conditions to form the final tricyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学的研究の応用
3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism by which 3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple nitrogen atoms and tricyclic structure allow it to form stable complexes with these targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Tricyclo[4.2.2.22,5]dodeca-1,3,5,7,9,11-hexaene
Uniqueness
3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene is unique due to its specific arrangement of nitrogen atoms within the tricyclic framework. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
CAS番号 |
127400-74-2 |
|---|---|
分子式 |
C7H5N5 |
分子量 |
159.152 |
IUPAC名 |
5H-[1,2,4]triazolo[2,3]pyrazolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H5N5/c1-2-5-6(8-3-1)11-12-7(5)9-4-10-12/h1-4H,(H,8,11) |
InChIキー |
PVXDWHKGQPVNDH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NN3C2=NC=N3)N=C1 |
同義語 |
1H-[1,2,4]Triazolo[1,5:1,5]pyrazolo[3,4-b]pyridine (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)



